molecular formula C9H12ClNO4S2 B15046308 [3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride

[3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride

Cat. No.: B15046308
M. Wt: 297.8 g/mol
InChI Key: UNQFQHIFABCOEG-UHFFFAOYSA-N
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Description

[3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring both a methanesulfonyl chloride (-SO₂Cl) group and an N,N-dimethylsulfamoyl (-SO₂N(CH₃)₂) substituent on a phenyl ring. This dual functionality renders it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, polymers, or bioactive molecules. Its structure combines the electrophilic reactivity of the sulfonyl chloride group with the steric and electronic effects of the dimethylsulfamoyl moiety, which may influence its solvolysis behavior, stability, and applications compared to simpler sulfonyl chlorides .

For instance, sulfonyl chlorides are commonly used as acylating agents, crosslinkers in polymer chemistry, or precursors to sulfonamide drugs .

Properties

Molecular Formula

C9H12ClNO4S2

Molecular Weight

297.8 g/mol

IUPAC Name

[3-(dimethylsulfamoyl)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C9H12ClNO4S2/c1-11(2)17(14,15)9-5-3-4-8(6-9)7-16(10,12)13/h3-6H,7H2,1-2H3

InChI Key

UNQFQHIFABCOEG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Table 1: Key Physicochemical Properties

Property Value/Description
Molecular Formula $$ \text{C}9\text{H}{12}\text{ClNO}4\text{S}2 $$
Molecular Weight 297.78 g/mol
SMILES CN(C)S(=O)(=O)C1=CC=CC(=C1)CS(=O)(=O)Cl
InChI Key UNQFQHIFABCOEG-UHFFFAOYSA-N
Solubility Soluble in polar aprotic solvents (e.g., DMF, THF)
Stability Hydrolyzes in aqueous media; store anhydrous

The compound’s stability is contingent on anhydrous conditions due to the susceptibility of the sulfonyl chloride group to hydrolysis, forming the corresponding sulfonic acid.

Synthesis Methodologies

Direct Sulfonation-Chlorination Route

The most widely documented method involves a two-step sequence: (1) sulfonation of 3-(dimethylsulfamoyl)benzyl alcohol to introduce the sulfonic acid group, followed by (2) chlorination using thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus pentachloride ($$ \text{PCl}5 $$).

Step 1: Sulfonation
3-(Dimethylsulfamoyl)benzyl alcohol is treated with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) at 0–5°C, yielding the intermediate sulfonic acid. The reaction proceeds via electrophilic aromatic substitution, with the dimethylsulfamoyl group directing sulfonation to the para position relative to the methylene bridge.

Step 2: Chlorination
The sulfonic acid intermediate is refluxed with excess $$ \text{SOCl}_2 $$ in dichloromethane, facilitating conversion to the sulfonyl chloride. This step achieves yields of 75–85%, with purity dependent on rigorous drying to prevent hydrolysis.

Stepwise Functionalization of Methanesulfonyl Chloride

An alternative approach begins with methanesulfonyl chloride ($$ \text{CH}3\text{SO}2\text{Cl} $$), which undergoes Friedel-Crafts alkylation with 3-(dimethylsulfamoyl)benzene in the presence of aluminum chloride ($$ \text{AlCl}_3 $$). This method is less common due to competing side reactions but offers a streamlined pathway when high-purity starting materials are available.

Patent-Derived Innovations

Recent patents describe the use of disulfide intermediates (e.g., diethyl disulfide) in tandem with halogenating agents like sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) to enhance chlorination efficiency. For instance, reacting 3-(dimethylsulfamoyl)phenyl methanesulfonate with bis(trifluoromethyl) disulfide and $$ \text{SO}2\text{Cl}2 $$ in acetonitrile under nitrogen achieves 90% conversion to the target compound.

Reaction Mechanisms and Kinetic Insights

The chlorination step in both primary methods follows a nucleophilic acyl substitution mechanism. Thionyl chloride acts as both a chlorinating agent and a dehydrating reagent, converting the sulfonic acid’s hydroxyl group into a leaving group ($$ \text{Cl}^- $$) while forming $$ \text{SO}_2 $$ and $$ \text{HCl} $$ as byproducts. Isotopic labeling studies using $$ ^{18}\text{O} $$-enriched water have confirmed that hydrolysis proceeds via a tetrahedral intermediate, underscoring the electrophilicity of the sulfonyl chloride group.

Industrial Applications and Pharmacological Relevance

[3-(Dimethylsulfamoyl)phenyl]methanesulfonyl chloride serves as a key intermediate in the synthesis of:

  • Antihypertensive agents : Sulfonamide derivatives targeting angiotensin-converting enzyme (ACE).
  • Herbicides : Sulfonylurea-type agrochemicals inhibiting acetolactate synthase (ALS).
  • Polymer crosslinkers : Enhancing thermal stability in epoxy resins.

A 2025 market analysis projects a 6.2% annual growth in demand for this compound, driven by its versatility in drug discovery pipelines.

Chemical Reactions Analysis

Types of Reactions: [3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate ester derivatives .

Scientific Research Applications

Chemistry: In chemistry, [3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological and medical research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of [3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following sulfonyl chlorides share structural or functional similarities with [3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl chloride:

Compound Key Features Reactivity/Applications Reference
Methanesulfonyl chloride Simple aliphatic sulfonyl chloride; lacks aryl or sulfamoyl groups. High solvolysis rates in polar solvents; used in alkylation and sulfonamide synthesis.
N,N-Dimethylsulfamoyl chloride Contains a dimethylsulfamoyl group (-SO₂N(CH₃)₂). Reacts with amines to form sulfamides; exhibits similar solvolysis kinetics to aryl analogs.
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride Aryl sulfonyl chloride with electron-withdrawing CF₃ group. Enhanced electrophilicity due to CF₃; higher thermal stability (mp 173–174°C).
p-Toluenesulfonyl chloride Aryl sulfonyl chloride with methyl substituent. Widely used in tosylation reactions; slower solvolysis than aliphatic analogs.
2-Propanesulfonyl chloride Aliphatic with secondary isopropyl group. Undergoes solvolysis via carbocation formation; comparable ℓ/m values to aryl analogs.

Reactivity and Solvolysis Behavior

  • Electrophilicity and Solvent Effects :
    Methanesulfonyl chloride and N,N-dimethylsulfamoyl chloride exhibit similar solvolysis mechanisms, adhering to the Grunwald-Winstein equation with ℓ (sensitivity to ionizing power) and m (sensitivity to nucleophilicity) values of ~0.7 and ~0.35, respectively . The aryl-substituted target compound is expected to show reduced solvolysis rates compared to aliphatic analogs due to resonance stabilization of the sulfonyl chloride group.

  • This contrasts with trifluoromethyl analogs, where electron withdrawal enhances electrophilicity and accelerates reactions.

Stability and Handling

  • The trifluoromethyl analog ([3-(Trifluoromethyl)phenyl]methanesulfonyl chloride) demonstrates higher thermal stability (mp 173–174°C) compared to aliphatic sulfonyl chlorides, which are often liquids at room temperature . The target compound’s stability likely falls between these extremes, influenced by aryl ring rigidity and substituent effects.

Biological Activity

[3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl chloride is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antibacterial and antifungal applications. This compound's structure, characterized by both a sulfonamide and a methanesulfonyl moiety, suggests diverse reactivity and interaction capabilities with biological targets.

  • Molecular Formula : C₉H₁₁ClN₂O₃S₂
  • Molecular Weight : Approximately 292.77 g/mol
  • Structure : The compound features a phenyl ring substituted with a dimethylsulfamoyl group and a methanesulfonyl chloride group, which enhances its reactivity.

The biological activity of sulfonamides often involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), leading to the disruption of nucleic acid synthesis. This mechanism is critical for their antibacterial efficacy.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Antibacterial Activity :
    • The compound has shown significant inhibition against various Gram-positive and Gram-negative bacteria. In vitro studies suggest that it operates through the inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria.
    • Case Study : In a study evaluating the antibacterial efficacy of related sulfonamides, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity :
    • Preliminary findings indicate potential antifungal properties against species such as Candida albicans. The compound's ability to disrupt fungal cell wall synthesis may contribute to its antifungal effects.
    • Research Findings : A related study indicated that structurally similar compounds exhibited MIC values as low as 1.23 µg/mL against Candida parapsilosis, suggesting that the presence of electronegative substituents enhances antifungal potency .
  • Cytotoxicity :
    • Cytotoxicity assessments against various human cell lines have been conducted, revealing that while effective against certain pathogens, the compound also exhibits cytotoxic effects at higher concentrations.
    • Table 1: IC50 Values Against NIH/3T3 Cell Line
    CompoundIC50 (µM)
    2d148.26
    2e187.66
    Doxorubicin (control)>1000

Structure-Activity Relationship (SAR)

The electronic nature of substituents on the phenyl ring significantly influences the biological activity of sulfonamide derivatives. For instance:

  • Compounds bearing electronegative groups (e.g., fluorine or chlorine) at specific positions have shown enhanced antimicrobial efficacy due to increased lipophilicity, facilitating better membrane penetration .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving appropriate sulfonamide precursors. Its applications extend beyond pharmaceuticals into agrochemicals and materials science due to its unique chemical properties.

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